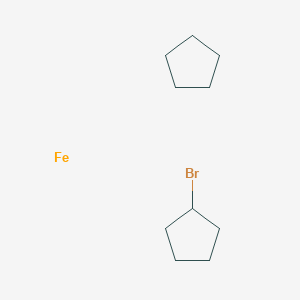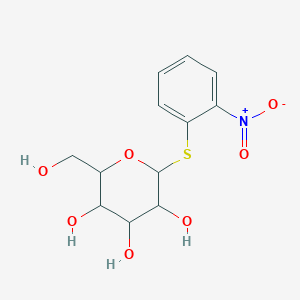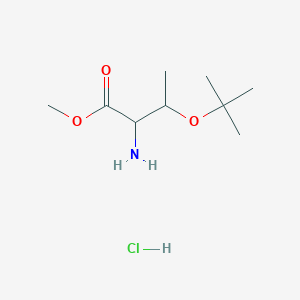
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various industrial, agricultural, and clinical settings. This compound is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride typically involves the quaternization of dimethylbenzylamine with octylcresoxyethoxyethyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Forms amines and other reduced products.
Substitution: Results in the formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for wound care and surgical instruments.
Industry: Applied in water treatment, textile manufacturing, and as a preservative in personal care products
Mécanisme D'action
The antimicrobial action of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, it can induce the production of reactive oxygen species (ROS), further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyl dimethyl ammonium chloride: Known for its use in disinfectants and antiseptics.
Cetylpyridinium chloride: Commonly used in oral care products
Uniqueness
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride stands out due to its specific structural features, which enhance its antimicrobial efficacy and stability. Its unique octylcresoxyethoxyethyl group provides additional hydrophobic interactions, making it more effective against a broader range of microorganisms compared to other quaternary ammonium compounds .
Propriétés
Formule moléculaire |
C28H44ClNO2 |
|---|---|
Poids moléculaire |
462.1 g/mol |
Nom IUPAC |
benzyl-dimethyl-[2-[2-(2-methyl-4-octylphenoxy)ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-5-6-7-8-9-11-14-26-17-18-28(25(2)23-26)31-22-21-30-20-19-29(3,4)24-27-15-12-10-13-16-27;/h10,12-13,15-18,23H,5-9,11,14,19-22,24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OMLGQDFBDGHEAB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

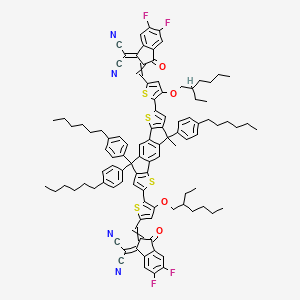
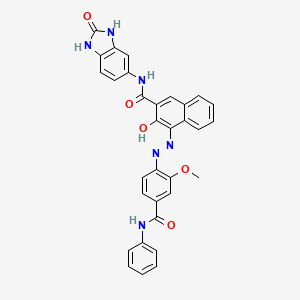
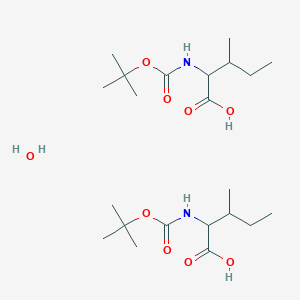
![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
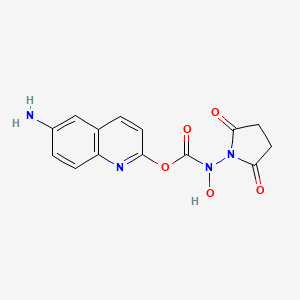
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
